N-Butoxyacetylglutamine

Beschreibung

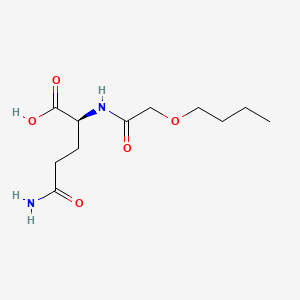

Structure

3D Structure

Eigenschaften

CAS-Nummer |

153235-89-3 |

|---|---|

Molekularformel |

C11H20N2O5 |

Molekulargewicht |

260.29 |

IUPAC-Name |

(2S)-5-amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H20N2O5/c1-2-3-6-18-7-10(15)13-8(11(16)17)4-5-9(12)14/h8H,2-7H2,1H3,(H2,12,14)(H,13,15)(H,16,17)/t8-/m0/s1 |

InChI-Schlüssel |

VSCFPEYDTLFPFX-QMMMGPOBSA-N |

SMILES |

CCCCOCC(=O)NC(CCC(=O)N)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

N-Butoxyacetylglutamine; Baa-gln; |

Herkunft des Produkts |

United States |

Metabolic Pathways and Biochemical Mechanisms of N Butoxyacetylglutamine Formation

Precursor Compounds and Substrate Specificity

The biosynthesis of N-Butoxyacetylglutamine is contingent on the availability of two primary precursor molecules: Butoxyacetic acid and glutamine. The specificity of the enzymatic reaction for these substrates is a critical determinant of the metabolic fate of 2-Butoxyethanol (B58217) in humans.

Butoxyacetic Acid as the Direct Precursor

Butoxyacetic acid (BAA) is the direct precursor to N-Butoxyacetylglutamine. nih.gov BAA is not ingested directly but is formed in the body through the metabolism of 2-Butoxyethanol. iarc.frinchem.org The metabolic conversion of 2-Butoxyethanol to BAA occurs predominantly in the liver via a two-step oxidation process. iarc.frnih.gov Initially, alcohol dehydrogenase catalyzes the oxidation of 2-Butoxyethanol to 2-butoxyacetaldehyde. iarc.frnih.gov Subsequently, aldehyde dehydrogenase rapidly oxidizes 2-butoxyacetaldehyde to yield Butoxyacetic acid. iarc.frnih.gov The formation of BAA is a critical step, as this metabolite is responsible for the hematotoxic effects observed in some species following 2-Butoxyethanol exposure. iarc.froup.com The conjugation of BAA to form N-Butoxyacetylglutamine is therefore considered a crucial detoxification step in humans. iarc.frinchem.org

Glutamine as the Amino Acid Conjugating Moiety

Glutamine serves as the amino acid moiety that conjugates with Butoxyacetic acid to form N-Butoxyacetylglutamine. iarc.frnih.gov This amino acid is readily available in the body and plays a central role in various metabolic processes. The conjugation reaction specifically utilizes L-glutamine. nih.govwikipedia.org The selection of glutamine for this conjugation is a distinguishing feature of 2-Butoxyethanol metabolism in humans. iarc.frinchem.org

Enzymatic Systems Catalyzing N-Butoxyacetylglutamine Synthesis

The synthesis of N-Butoxyacetylglutamine is an enzyme-catalyzed reaction, ensuring specificity and efficiency in the detoxification of Butoxyacetic acid.

Identification of Involved Enzymes (e.g., Acyl-CoA:Amino Acid N-Acyltransferase)

The enzymatic conjugation of Butoxyacetic acid with glutamine is catalyzed by a class of enzymes known as acyl-CoA:amino acid N-acyltransferases. nih.govwikipedia.org Research has identified separate acyl-CoA:glycine (B1666218) and acyl-CoA:L-glutamine N-acyltransferases in the mitochondrial fractions of the liver in both rhesus monkeys and humans. nih.gov This indicates the presence of a specific enzyme dedicated to glutamine conjugation. The systematic name for this enzyme class is acyl-CoA:L-glutamine N-acyltransferase (EC 2.3.1.68). wikipedia.org

Further investigation into the human genome has identified the gene GLYATL1 (Glycine-N-Acyltransferase Like 1), which codes for a glutamine N-acyltransferase. hmdb.casinobiological.comresearchgate.netgenecards.org This enzyme is primarily expressed in the liver and kidney and is located in the mitochondria. researchgate.net While this enzyme is known to use phenylacetyl-CoA as a substrate, its specific activity with butoxyacetyl-CoA is inferred from the presence of N-Butoxyacetylglutamine as a major metabolite of 2-Butoxyethanol in humans. hmdb.cagenecards.org

Cofactor Requirements and Reaction Kinetics

The enzymatic reaction for the formation of N-Butoxyacetylglutamine requires the activation of Butoxyacetic acid to its coenzyme A (CoA) thioester, butoxyacetyl-CoA. nih.govwikipedia.orgwikipedia.orguniroma1.it This activation step is a prerequisite for the subsequent transfer of the butoxyacetyl group to glutamine.

Limited specific data exists for the reaction kinetics of N-Butoxyacetylglutamine formation. However, studies on related acyl-CoA:amino acid N-acyltransferases in monkey liver mitochondria have shown that the apparent Michaelis constant (Km) for the preferred acyl-CoA substrate is in the low micromolar range (10⁻⁶ to 10⁻⁵ M), while the Km for the amino acid acceptor is significantly higher (greater than 10⁻² M). nih.gov This suggests a high affinity of the enzyme for the activated acid. It has been observed that at high exposure levels to 2-Butoxyethanol, the glutamine conjugation pathway can become saturated. dguv.deresearchgate.net

Comparative Metabolic Schemes and Species-Specific Differences

Significant species-specific differences exist in the metabolism of 2-Butoxyethanol, particularly concerning the formation of N-Butoxyacetylglutamine.

The conjugation of Butoxyacetic acid with glutamine is a prominent metabolic pathway in humans, accounting for a significant portion of the excreted metabolites of 2-Butoxyethanol. iarc.frinchem.orgnih.gov In contrast, this detoxification pathway has not been detected in rats. iarc.frinchem.org This difference in metabolic capability contributes to the varying toxicological profiles of 2-Butoxyethanol between species. Rats are more susceptible to the hematotoxic effects of BAA, in part because they lack this efficient detoxification pathway. iarc.froup.com Humans, on the other hand, appear to be less sensitive, which is attributed to both the glutamine conjugation pathway and inherent differences in red blood cell sensitivity to BAA. oup.comoup.com

The following table summarizes the key differences in the metabolism of Butoxyacetic acid between humans and rats.

| Feature | Humans | Rats |

| Primary BAA Conjugation | Glutamine | Not detected |

| Formation of N-Butoxyacetylglutamine | Yes iarc.frinchem.orgnih.gov | No iarc.frinchem.org |

| Susceptibility to BAA-induced Hemolysis | Low oup.comoup.com | High iarc.froup.com |

These species-specific differences are crucial for the accurate assessment of health risks associated with 2-Butoxyethanol exposure.

Evidence of N-Butoxyacetylglutamine as a Predominantly Human Metabolite

A substantial body of evidence points to N-Butoxyacetylglutamine as a metabolite that is either unique to or predominantly formed in humans compared to other species. cdc.govnih.govunh.edu Studies involving human subjects exposed to 2-butoxyethanol have consistently identified N-Butoxyacetylglutamine as a major urinary metabolite.

Human Exposure Studies: Research on workers exposed to 2-butoxyethanol, such as lacquerers, revealed that N-butoxyacetylglutamine accounted for a significant portion of the excreted 2-butoxyacetic acid. nih.govresearchgate.net In one study, this conjugate represented an average of 48% (ranging from 16% to 64%) of the total BAA detected in urine. nih.gov Another study with workers reported that an even larger proportion, a mean of 71% (ranging from 44% to 92%), of total BAA was in a conjugated form, which is largely understood to be N-butoxyacetylglutamine. nih.gov

Controlled Human Studies: In controlled dermal exposure studies with volunteers, about two-thirds (67%) of the 2-butoxyacetic acid excreted in the urine was found to be N-butoxyacetylglutamine. nih.gov The identification of this conjugate in human urine has been confirmed in multiple studies. cdc.govcdc.govnih.gov

In Vitro Evidence: While direct in vitro comparative studies on the formation of N-butoxyacetylglutamine are less common, the consistent detection in human in vivo studies, contrasted with its absence in many animal studies, provides strong evidence for this species-specific metabolic pathway. unh.edumdpi.com

Divergent Metabolic Fates in Animal Models vs. Human Systems

The metabolic processing of 2-butoxyethanol and its primary metabolite, 2-butoxyacetic acid, shows marked differences between humans and various animal models, particularly rodents. nih.goviarc.fr These divergences are crucial for understanding species-specific toxicity.

While the initial oxidation of 2-butoxyethanol to BAA occurs in both humans and animals, the subsequent metabolic fate of BAA differs significantly. cdc.govnih.gov In humans, conjugation with glutamine to form N-butoxyacetylglutamine is a major pathway. nih.govunh.edu Conversely, this specific glutamine conjugation pathway has not been identified as a major route in experimental animals like rats. unh.edu

In rats, 2-butoxyacetic acid can be conjugated with glycine to form N-butoxyacetylglycine, or it can undergo further metabolism to carbon dioxide. cdc.gov Additionally, rats can detoxify 2-butoxyethanol through conjugation with sulfate (B86663) or glucuronic acid. cdc.gov While glycine conjugation is also a possibility in humans, it appears to be a minor pathway compared to glutamine conjugation. cdc.govnih.gov

The kinetic handling of BAA also differs. Rats metabolize 2-butoxyethanol and eliminate the resulting BAA faster per kilogram of body weight than humans. nih.gov However, due to physiological differences, rats can have higher peak blood concentrations of BAA. nih.gov This, coupled with the fact that human red blood cells are significantly less sensitive to the hemolytic effects of BAA than rat red blood cells, indicates a lower risk of hemolysis in humans from 2-butoxyethanol exposure. nih.goviarc.fr

| Metabolic Pathway | Humans | Animal Models (e.g., Rats) |

|---|---|---|

| Conjugation of 2-Butoxyacetic Acid | Predominantly with glutamine (N-Butoxyacetylglutamine) | Primarily with glycine (N-butoxyacetylglycine); also sulfate and glucuronide conjugation of 2-butoxyethanol |

| Rate of BAA Elimination | Slower per kg body weight | Faster per kg body weight |

| Peak Blood BAA Concentration | Generally lower | Can be higher |

| Sensitivity to BAA-induced Hemolysis | Lower | Higher |

Integration within Broader Metabolic Networks

The formation of N-Butoxyacetylglutamine is not an isolated event but is integrated into the broader landscape of cellular metabolism, particularly with pathways involving glutamine and other detoxification processes.

Linkages to Glutamine Metabolism

Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of metabolic processes. antibody-creativebiolabs.comnih.gov Its involvement in the conjugation of BAA highlights its role in detoxification.

Nitrogen Metabolism and Detoxification: Glutamine is a key player in nitrogen transport and detoxification, particularly of ammonia (B1221849). antibody-creativebiolabs.commdpi.comresearchgate.net The liver utilizes glutamine in the urea (B33335) cycle to manage nitrogenous waste. mdpi.com The synthesis of glutamine itself, catalyzed by glutamine synthetase (GS), is a primary pathway for ammonia detoxification in various tissues, including the liver and brain. researchgate.netresearchgate.netnih.gov The use of glutamine to detoxify xenobiotics like BAA represents another facet of its protective role.

Anaplerosis and Energy Production: Glutamine is a significant carbon source for the tricarboxylic acid (TCA) cycle, a process known as glutaminolysis. antibody-creativebiolabs.comfrontiersin.org It is converted to glutamate (B1630785) and then to the TCA cycle intermediate α-ketoglutarate, thus replenishing the cycle's intermediates (anaplerosis) and contributing to cellular energy production. antibody-creativebiolabs.comnih.gov

Precursor for Biosynthesis: Glutamine provides nitrogen for the synthesis of other amino acids and nucleotides. antibody-creativebiolabs.comfrontiersin.org It is also a precursor for the synthesis of the antioxidant glutathione. frontiersin.org

The conjugation of BAA with glutamine represents a demand on the cellular glutamine pool. The availability of glutamine could potentially influence the efficiency of this detoxification pathway. nih.gov It has been hypothesized that large intra-individual variability in the extent of N-butoxyacetylglutamine formation could be related to fluctuations in glutamine levels. nih.gov

| Metabolic Role of Glutamine | Description |

|---|---|

| Nitrogen Transport and Detoxification | Acts as a major carrier of nitrogen between tissues and is crucial for ammonia detoxification via the urea cycle and glutamine synthesis. antibody-creativebiolabs.commdpi.comresearchgate.net |

| Anaplerosis and Energy Metabolism | Provides carbon to the TCA cycle through its conversion to α-ketoglutarate, supporting energy production. antibody-creativebiolabs.comfrontiersin.org |

| Biosynthetic Precursor | Serves as a nitrogen donor for the synthesis of nucleotides, other amino acids, and the antioxidant glutathione. antibody-creativebiolabs.comfrontiersin.org |

| Xenobiotic Conjugation | Donates its amino group for conjugation with xenobiotic carboxylic acids like 2-butoxyacetic acid in humans. cdc.govnih.gov |

Interactions with Other Phase II Biotransformation Pathways

The conjugation of BAA with glutamine is a Phase II biotransformation reaction, a class of metabolic processes that aim to increase the water solubility of xenobiotics and endogenous compounds to facilitate their excretion. nih.govdrughunter.com

Phase II reactions typically involve the addition of an endogenous molecule to the substrate. nih.gov Besides amino acid conjugation, other major Phase II pathways include:

Glucuronidation: The addition of glucuronic acid, which is the most common Phase II reaction in humans. foodsafety.institute

Sulfation: The addition of a sulfonate group.

Acetylation: The addition of an acetyl group.

Methylation: The addition of a methyl group.

Glutathione Conjugation: The addition of the tripeptide glutathione. drughunter.com

In the context of 2-butoxyethanol metabolism, particularly in animal models, glucuronidation and sulfation of the parent compound can occur. cdc.gov The conjugation of BAA with glutamine in humans is an example of amino acid conjugation, a pathway that also utilizes other amino acids like glycine and taurine (B1682933) for the detoxification of different compounds. nih.govfoodsafety.institute

Biochemical and Physiological Roles of N Butoxyacetylglutamine

Contribution to Xenobiotic Detoxification

Xenobiotic detoxification is a metabolic process whereby foreign chemicals are transformed into less toxic and more easily excretable substances. This process typically occurs in two phases: Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govmdpi.com

The formation of N-butoxyacetylglutamine is a Phase II conjugation reaction. nih.goviarc.fr The parent compound, 2-butoxyethanol (B58217), is first oxidized in the liver via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form 2-butoxyacetic acid (BAA). nih.gov BAA, the principal active metabolite, can then be conjugated with the amino acid glutamine. nih.goviarc.fr This reaction, catalyzed by an acyltransferase, yields N-butoxyacetylglutamine. nih.gov This conjugation serves as a crucial detoxification mechanism by converting BAA into a more water-soluble and readily excretable compound, thereby mitigating its potential toxicity. nih.govindustrialchemicals.gov.au This specific glutamine conjugation pathway has been identified as a significant route of BAA metabolism in humans, but it is notably absent or minor in many experimental animal models. nih.govunh.edu

Table 1: Metabolic Pathway of 2-Butoxyethanol to N-Butoxyacetylglutamine in Humans

| Step | Precursor Compound | Enzyme/Process | Resulting Metabolite | Metabolic Phase |

| 1 | 2-Butoxyethanol | Alcohol Dehydrogenase (ADH) | 2-Butoxyacetaldehyde | Phase I |

| 2 | 2-Butoxyacetaldehyde | Aldehyde Dehydrogenase (ALDH) | 2-Butoxyacetic Acid (BAA) | Phase I |

| 3 | 2-Butoxyacetic Acid (BAA) | Acyltransferase / Conjugation | N-Butoxyacetylglutamine | Phase II |

Role in the Elimination Kinetics of Metabolites

Elimination kinetics describe the rate at which a substance is removed from the body. derangedphysiology.com For many substances, this follows first-order kinetics, where a constant proportion of the drug is eliminated per unit of time. derangedphysiology.com The formation of N-butoxyacetylglutamine is integral to the elimination kinetics of 2-butoxyethanol metabolites in humans.

Following exposure to 2-butoxyethanol, the parent compound is cleared relatively quickly from the blood, while its metabolite, BAA, appears and is then eliminated with a half-life of approximately 3 to 6 hours. nih.govoup.comresearchgate.net The conjugation of BAA to form N-butoxyacetylglutamine is a key part of this clearance process. Studies have shown that the elimination half-lives for free BAA and total BAA (the sum of free BAA and its glutamine conjugate) are similar, at around 6 hours, with peak urinary excretion for both occurring between 6 and 12 hours after exposure ceases. researchgate.net This indicates that the conjugation process does not create a delay in the excretion of the metabolite.

However, the kinetics of this pathway can become non-linear. derangedphysiology.com Research suggests that at higher exposure levels to 2-butoxyethanol, the enzymatic pathway responsible for glutamine conjugation can become saturated. researchgate.netdguv.de When this saturation occurs, a larger proportion of BAA is excreted in its free, unconjugated form, as the detoxification capacity of the conjugation reaction is exceeded. dguv.de

Table 2: Elimination Half-Life of 2-Butoxyethanol and its Metabolites in Humans

| Compound | Matrix | Elimination Half-Life (t½) | Citation |

| 2-Butoxyethanol | Blood | ~0.66 hours | nih.govoup.com |

| 2-Butoxyacetic Acid (BAA) | Blood | ~3.3 hours | nih.gov |

| Free 2-Butoxyacetic Acid | Urine | ~6 hours | researchgate.net |

| Total 2-Butoxyacetic Acid (including N-Butoxyacetylglutamine) | Urine | ~6 hours | researchgate.net |

Implications for Metabolite Burden and Clearance

The "metabolite burden" refers to the total amount of a metabolite present in the body over time. Efficient clearance mechanisms are vital to reduce this burden and prevent the accumulation of potentially toxic substances. The conjugation of BAA to N-butoxyacetylglutamine has significant implications for the metabolite burden and clearance of 2-butoxyethanol in humans.

This pathway represents a major route for the removal of BAA. nih.gov By converting BAA to a different chemical entity that is readily excreted, the body effectively enhances its clearance. nih.gov Research has consistently shown that a substantial fraction of the total BAA eliminated in urine is in the form of N-butoxyacetylglutamine. Studies have reported that this conjugate can account for an average of 48% to 57% of the total BAA detected in the urine of exposed individuals. nih.govnih.govresearchgate.net

Table 3: Proportion of 2-Butoxyacetic Acid (BAA) Excreted as N-Butoxyacetylglutamine in Human Urine

| Study | Subject Group | Average % of Total BAA as N-Butoxyacetylglutamine | Range | Citation |

| Rettenmeier et al. (1993) | Lacquerers | 48% | 16-64% | nih.gov |

| Jönsson & Haglund (1993) | Humans | 50% | - | nih.gov |

| Corley et al. (1997) | Humans (arm-only exposure) | ~21% | - | nih.gov |

| Jones & Cocker (2003) | Exposed Workers | 57% | 0-100% | researchgate.net |

Analytical Methodologies for N Butoxyacetylglutamine Quantification

Sample Preparation Strategies from Biological Matrices

The complexity of biological matrices such as urine, blood, and tissue necessitates comprehensive sample preparation to isolate the target analyte and remove interfering endogenous components. organomation.commdpi.comnih.gov The primary goals of these strategies are to concentrate the analyte to improve detection limits and to prepare it in a form suitable for chromatographic analysis. researchgate.net

Extraction Techniques (e.g., Solvent Extraction)

Extraction is a foundational step in the analysis of N-Butoxyacetylglutamine, designed to separate it from the complex biological matrix. cdc.govnih.gov Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely employed for their efficiency in cleaning up samples. japsonline.com

In LLE, the choice of an appropriate immiscible solvent is critical and is based on the principle of "like dissolves like," where a solvent's polarity is matched to the analyte's polarity for optimal partitioning. nih.gov For instance, n-butanol is recognized as an effective solvent for extracting polar compounds from aqueous solutions. researchgate.net In some methods for related metabolites, methylene (B1212753) chloride has been used as the extraction solvent. cdc.gov

SPE offers an alternative to LLE, often reducing solvent consumption and providing cleaner extracts. It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte, which is later eluted with a small volume of a different solvent. nih.gov

Table 1: Summary of Extraction Techniques for N-Butoxyacetylglutamine and Related Metabolites

| Technique | Description | Example Application | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. | Used for the extraction of Butoxyacetic acid (BAA) and its glutamine conjugate from urine. cdc.govwikisource.org | cdc.govwikisource.orgjapsonline.com |

| Solid-Phase Extraction (SPE) | A sample preparation process where compounds in a liquid solution are separated from other compounds according to their physical and chemical properties by passing through a solid adsorbent. | A common alternative to LLE for cleaning up complex biological samples before chromatographic analysis. nih.govjapsonline.com | nih.govjapsonline.com |

Hydrolysis Procedures for Total Metabolite Determination

To assess the total exposure to parent compounds like 2-butoxyethanol (B58217), it is often necessary to measure the total concentration of metabolites. This involves quantifying both the free metabolite (Butoxyacetic acid - BAA) and its conjugated form (N-Butoxyacetylglutamine). nih.gov Hydrolysis is the key procedure used to cleave the amide bond in N-Butoxyacetylglutamine, converting it back to BAA. cdc.govwikisource.org

Acid hydrolysis is a common method employed for this purpose. For example, a procedure developed by Sakai et al. utilizes acid hydrolysis to determine the total urinary BAA, which represents the sum of free BAA and the BAA released from N-Butoxyacetylglutamine. cdc.govwikisource.orgnih.gov This approach simplifies the analysis by quantifying a single compound (BAA) to represent the total metabolic load.

Table 2: Overview of Hydrolysis Procedures

| Procedure | Purpose | Methodology | Reference |

|---|---|---|---|

| Acid Hydrolysis | To determine the total concentration of Butoxyacetic acid (BAA) by converting N-Butoxyacetylglutamine back to BAA. | The urine sample is treated with a strong acid and heated to break the amide bond of the glutamine conjugate. cdc.govwikisource.org | cdc.govwikisource.orgnih.gov |

Derivatization Methods for Enhanced Detection

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. research-solution.com For chromatographic methods, this typically aims to increase volatility for Gas Chromatography (GC) or enhance detectability for High-Performance Liquid Chromatography (HPLC). organomation.comlibretexts.org

For HPLC analysis, a method by Rettenmeier et al. determined both free BAA and N-Butoxyacetylglutamine after derivatization with 4-nitrobenzyl bromide. cdc.govwikisource.org This reagent introduces a chromophore into the molecule, significantly improving its detection by UV-Vis spectrophotometry. libretexts.orgmdpi.com

For GC analysis, which typically follows hydrolysis to BAA, derivatization is essential to make the polar carboxylic acid sufficiently volatile. nih.govthermofisher.com Common derivatizing agents include pentafluorobenzyl (PFB) bromide and trimethylsilyldiazomethane (B103560), which convert the carboxylic acid group of BAA into a less polar, more volatile ester. cdc.govwikisource.org

Table 3: Common Derivatization Reagents for N-Butoxyacetylglutamine and its Hydrolysis Product

| Reagent | Target Analyte | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| 4-Nitrobenzyl bromide | N-Butoxyacetylglutamine and BAA | Enhances UV detection by adding a chromophore. | HPLC | cdc.govwikisource.org |

| Pentafluorobenzyl (PFB) bromide | BAA (post-hydrolysis) | Increases volatility for GC analysis and enhances electron capture detection. | GC | cdc.govwikisource.org |

| Trimethylsilyldiazomethane | BAA (post-hydrolysis) | Forms a methyl ester to increase volatility for GC analysis. | GC | cdc.govwikisource.org |

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate the analyte of interest from other components in the prepared sample, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful technique for the direct and simultaneous analysis of both free BAA and the intact N-Butoxyacetylglutamine conjugate in a single run. nih.gov This avoids the need for a hydrolysis step if the goal is to quantify each metabolite separately. The method developed by Rettenmeier et al. utilizes HPLC following extraction and derivatization to achieve this separation. cdc.govwikisource.org

Reversed-phase chromatography, often using a C18 column, is a common approach where a polar mobile phase separates analytes based on their hydrophobicity. insights.bio Detection is typically accomplished with a UV-Vis detector, especially after derivatization with a UV-absorbing agent, or with a mass spectrometer (LC-MS) for higher sensitivity and specificity. nih.govmdpi.com

Table 4: Summary of HPLC Application for N-Butoxyacetylglutamine Analysis

| Application | Typical Column | Detection Method | Key Advantage | Reference |

|---|---|---|---|---|

| Simultaneous quantification of N-Butoxyacetylglutamine and BAA. | Reversed-Phase (e.g., C18) | UV-Vis (after derivatization), Mass Spectrometry (MS) | Allows for the direct measurement of the intact conjugate without a hydrolysis step. | cdc.govwikisource.orgnih.gov |

Gas Chromatography (GC) Approaches

GC is another primary analytical technique, but it is typically used for the indirect measurement of N-Butoxyacetylglutamine. nih.gov Due to the low volatility of the glutamine conjugate, GC analysis requires a hydrolysis step to convert it to the more amenable BAA, followed by a derivatization step to increase BAA's volatility. cdc.govwikisource.orgnih.gov

The method by Sakai et al. is an example of this approach, involving acid hydrolysis, extraction, and derivatization with trimethylsilyldiazomethane before GC analysis. cdc.govwikisource.org Another method uses derivatization with pentafluorobenzyl (PFB) bromide. cdc.govwikisource.org GC systems are often equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection, with GC-MS providing definitive identification of the analyte. nih.gov

Table 5: Summary of GC Approaches for Metabolite Analysis

| Application | Required Steps | Detection Method | Key Feature | Reference |

|---|---|---|---|---|

| Quantification of total BAA (free + conjugated). | Acid Hydrolysis and Derivatization (e.g., with PFB bromide or trimethylsilyldiazomethane). | Flame Ionization (FID), Mass Spectrometry (MS) | Measures total metabolite load by analyzing a single derivatized compound (BAA ester). | cdc.govwikisource.orgnih.gov |

Detection and Spectrometric Analysis

The detection and spectrometric analysis of N-Butoxyacetylglutamine predominantly rely on its separation from other urinary components, followed by quantification using mass spectrometry or spectrophotometry.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the analysis of N-Butoxyacetylglutamine. imgroupofresearchers.com LC-MS/MS, or tandem mass spectrometry, offers high specificity and sensitivity, which is essential for identifying and quantifying metabolites in complex biological samples. imgroupofresearchers.combebac.at In a typical LC-MS/MS workflow, N-Butoxyacetylglutamine is first separated from the sample matrix by liquid chromatography. The analyte is then ionized and enters the mass spectrometer. The first stage of mass analysis (MS1) selects the ion corresponding to the mass-to-charge ratio (m/z) of N-Butoxyacetylglutamine. This selected ion is then fragmented, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). bebac.at This process of selecting a specific precursor ion and monitoring its characteristic product ions enhances the certainty of identification and the accuracy of quantification, minimizing interference from other compounds in the matrix. imgroupofresearchers.com While gas chromatography (GC) is a common technique for other metabolites, it is generally considered unsuitable for N-Butoxyacetylglutamine due to the compound's thermal instability at the high temperatures required for GC analysis. industrialchemicals.gov.au

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV-Vis) detector is another established method for the quantification of N-Butoxyacetylglutamine. iarc.frnih.gov In this approach, after the separation of the analyte on the HPLC column, the eluent passes through a flow cell in the UV-Vis detector. The detector measures the absorbance of light at a specific wavelength by the analyte. For compounds like N-Butoxyacetylglutamine, which may lack a strong chromophore, derivatization is often necessary to enhance its UV absorbance and thus improve detection sensitivity. industrialchemicals.gov.au For instance, a derivatization step using a reagent like 4-nitrobenzylbromide can be employed following sample extraction to make the analyte more amenable to UV detection. industrialchemicals.gov.au The choice of wavelength is critical and is determined by the absorption maximum of the derivatized or underivatized analyte to ensure maximal sensitivity. cdc.gov While generally less sensitive and specific than mass spectrometry, HPLC-UV offers a robust and more accessible alternative for quantitative analysis in many laboratories. nih.gov

Mass Spectrometry (MS) Applications

Advancements in Quantitative Analytical Precision and Sensitivity

Advances in analytical instrumentation have significantly improved the precision and sensitivity of methods for quantifying metabolites like N-Butoxyacetylglutamine. The evolution of LC-MS/MS technology, in particular, has been a key driver of these advancements. imgroupofresearchers.com Modern mass spectrometers offer higher resolution and faster scanning speeds, allowing for the detection of very low concentrations of analytes with greater confidence. imgroupofresearchers.com The development of more efficient ionization sources has also contributed to enhanced sensitivity.

For HPLC-UV methods, improvements in column technology, such as the use of smaller particle sizes (e.g., in Ultra-High-Performance Liquid Chromatography or UHPLC), have led to sharper and more resolved peaks, which in turn improves both precision and the limits of detection. ich.org The precision of an analytical method refers to the closeness of repeated measurements, while sensitivity relates to the smallest amount of an analyte that can be reliably detected. imgroupofresearchers.comlabtestsonline.org.uk

The table below illustrates the key parameters that define the performance of these analytical methods.

| Parameter | Description | Relevance to N-Butoxyacetylglutamine Analysis |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from the background noise. nih.gov | Determines the minimum detectable level of N-Butoxyacetylglutamine, which is crucial for studies involving low exposure levels. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. nih.goveuropa.eu | Defines the lower end of the reliable working range for N-Butoxyacetylglutamine quantification. The analyte signal at the LLOQ should be at least 5 to 10 times the signal of a blank sample. nih.goveuropa.eu |

| Precision | The degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD). labtestsonline.org.ukajpsonline.com | High precision ensures the reproducibility of the measurement of N-Butoxyacetylglutamine concentrations. |

| Accuracy | The closeness of the measured value to the true or accepted value. It is often assessed through recovery studies in spiked samples. labtestsonline.org.ukajpsonline.com | High accuracy ensures that the quantified amount of N-Butoxyacetylglutamine reflects the actual concentration in the biological sample. |

| Sensitivity | The method's ability to discriminate between small differences in analyte concentration. imgroupofresearchers.commdpi.com | High sensitivity is important for detecting subtle changes in N-Butoxyacetylglutamine levels. |

Method Validation and Quality Control in Research Settings

To ensure the reliability and integrity of research findings, analytical methods used for the quantification of N-Butoxyacetylglutamine must undergo rigorous validation. europa.euajpsonline.comeuropa.eu Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu This involves a series of experiments to evaluate the performance characteristics of the method. researchgate.net

Key validation parameters, as recommended by regulatory bodies like the International Council for Harmonisation (ICH), include: europa.eueuropa.eueuropa.eu

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other metabolites or endogenous substances. imgroupofresearchers.comeuropa.eu

Accuracy: The agreement between the measured concentration and the true concentration. This is typically assessed by analyzing quality control (QC) samples at different concentration levels. ajpsonline.com

Precision: The reproducibility of the method, evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). labtestsonline.org.ukajpsonline.com

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The linearity and range of this curve are determined. europa.eu

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. europa.eu

Stability: The stability of N-Butoxyacetylglutamine in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). europa.eu

Quality control (QC) is an integral part of routine analysis in a research setting. fao.org It involves the analysis of QC samples with known concentrations of N-Butoxyacetylglutamine alongside the unknown study samples in each analytical batch. cdc.gov These QC samples are typically prepared at low, medium, and high concentrations within the calibration range. cdc.gov The results from the QC samples are used to accept or reject the results of the entire batch, ensuring the ongoing reliability of the data. fao.org For example, a batch would be considered acceptable if the measured concentrations of the QC samples are within a predefined percentage (e.g., ±15%) of their nominal values. ajpsonline.com

Factors Influencing N Butoxyacetylglutamine Formation, Metabolism, and Excretion

Inter-individual and Intra-individual Variability in Conjugation Rates

Significant variability in the rate of N-butoxyacetylglutamine formation has been observed between different individuals (inter-individual) and within the same individual over time (intra-individual). researchgate.net Studies of workers exposed to 2-butoxyethanol (B58217) have demonstrated a wide range in the proportion of BAA that is excreted as its glutamine conjugate.

Research has reported that the percentage of total BAA excreted as N-butoxyacetylglutamine can range from as low as 16% to as high as 92% in different individuals under similar exposure conditions. nih.govresearchgate.net One study involving 48 workers found that, on average, 57% of the total urinary BAA was in the conjugated form, but the confidence interval was wide, spanning from 44% to 70%. nih.govresearchgate.net Another investigation found that the urinary excretion of BAA and its glutamine conjugate varied dramatically, by up to 45-fold and 20-fold respectively, among six subjects. cdc.gov This high degree of variation complicates the use of urinary metabolites as precise biomarkers of exposure without accounting for conjugation. researchgate.net Some data has even shown that the extent of conjugation can vary from 0 to 100% both within and between individuals. researchgate.net

| Study/Author | Reported Conjugation Percentage of Total BAA | Notes |

|---|---|---|

| Rettenmeier et al. (1993) | Average 48% (Range: 16-64%) | Analysis of urine from six lacquerers exposed to 2-butoxyethanol. nih.govresearchgate.net |

| Sakai et al. (1994) | Average 71% (Range: 44-92%) | Study of workers occupationally exposed to 2-butoxyethanol. researchgate.net |

| Jones and Cocker (2003) | Average 57% (95% CI: 44-70%) | Based on urine samples from 48 exposed workers. nih.govresearchgate.net |

| Corley et al. (1997) | ~67% | Estimated butoxyacetic acid-glutamine conjugation in volunteers. nih.gov |

Influence of Metabolic Saturation on Conjugation Capacity

The capacity of the enzymatic pathway responsible for conjugating BAA with glutamine is finite and can become saturated, particularly at higher exposure levels to the parent compound, 2-butoxyethanol. researchgate.net Evidence suggests that the comprehensive conjugation of BAA to N-butoxyacetylglutamine is a primary detoxification mechanism at lower exposure levels. dguv.de

However, as exposure increases, the rate of BAA formation can exceed the capacity of the glutamine conjugation pathway. researchgate.netdguv.de When this metabolic saturation occurs, a larger proportion of BAA is excreted in its free, unconjugated form. dguv.de This saturation mechanism means that at toxicologically relevant exposures, the elimination of free BAA becomes more prevalent than the formation of N-butoxyacetylglutamine. dguv.de This shift is also seen in other metabolic pathways; for instance, at high concentrations of 2-butoxyethanol, there is an observed increase in the formation of 2-butoxyethanol glucuronide, which may be due to the saturation of the primary metabolic pathways that produce BAA. inchem.org

Potential Impact of Genetic Polymorphisms on Enzymatic Efficiency

Genetic polymorphisms—variations in the DNA sequence of genes that code for enzymes—are a major cause of inter-individual differences in drug and chemical metabolism. nih.gov It is speculated that such genetic variations may play a role in the observed variability of N-butoxyacetylglutamine formation. cdc.govresearchgate.net

Exogenous Modulators of Conjugation Pathways (e.g., competitive substrates)

The metabolic pathways involved in the formation of N-butoxyacetylglutamine can be influenced by the presence of other substances that act as modulators. These exogenous compounds can compete for the same enzymes, thereby inhibiting or altering the metabolic fate of 2-butoxyethanol and its metabolites.

Structural Analysis and Conformational Studies of N Butoxyacetylglutamine

Molecular Structure Elucidation through Spectroscopic Methods

The definitive molecular structure of N-Butoxyacetylglutamine is established by integrating data from several spectroscopic methods. arxiv.org Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups. studypug.comoxinst.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. studypug.com For N-Butoxyacetylglutamine, both ¹H and ¹³C NMR would provide key data for structural confirmation.

¹H NMR Spectroscopy : The proton NMR spectrum would show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of hydrogens in that environment, and the splitting pattern (singlet, doublet, triplet, etc.) would reveal the number of neighboring protons, following the n+1 rule. chemguide.co.ukmnstate.edu Key expected signals include those for the butoxy chain protons, the methylene (B1212753) protons of the acetyl group, and the protons of the glutamine backbone. The amide (N-H) proton would likely appear as a broad singlet.

¹³C NMR Spectroscopy : The carbon NMR spectrum would show a distinct peak for each carbon atom in a unique chemical environment. The chemical shifts would be indicative of the carbon's hybridization and proximity to electronegative atoms like oxygen and nitrogen. mdpi.com For instance, the carbonyl carbons of the amide and carboxylic acid groups would appear significantly downfield (170-180 ppm).

Expected ¹H and ¹³C NMR Chemical Shift Ranges for N-Butoxyacetylglutamine

| Functional Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Butoxy Group | -O-CH₂- | 3.4 - 4.0 | 68 - 72 |

| -CH₂-CH₂-CH₃ | 1.4 - 1.7 | 30 - 33 | |

| -CH₂-CH₃ | 1.3 - 1.5 | 18 - 22 | |

| -CH₃ | 0.8 - 1.0 | 13 - 15 | |

| Acetyl Group | -CO-CH₂-O- | 4.0 - 4.2 | 65 - 70 |

| Glutamine Moiety | α-CH | 4.2 - 4.5 | 50 - 55 |

| β-CH₂ | 1.9 - 2.2 | 26 - 30 | |

| γ-CH₂ | 2.2 - 2.5 | 31 - 35 | |

| Amide N-H | 7.5 - 8.5 | N/A | |

| Carboxyl OH | 10 - 12 (often broad) | N/A | |

| Carbonyls | Acetyl C=O | N/A | ~170 |

| Glutamine Amide C=O | N/A | ~174 | |

| Carboxyl C=O | N/A | ~176 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. wikipedia.org The IR spectrum of N-Butoxyacetylglutamine would be expected to show characteristic absorption bands for its amide, carboxylic acid, and ether functionalities.

Characteristic IR Absorption Frequencies for N-Butoxyacetylglutamine

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad |

| Amide | N-H stretch | 3550 - 3060 | Medium |

| Alkane | C-H stretch | 3000 - 2840 | Medium |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Amide | C=O stretch (Amide I) | 1670 - 1640 | Strong |

| Amide | N-H bend (Amide II) | 1640 - 1550 | Medium-Strong |

| Ether | C-O stretch | 1300 - 1000 | Strong |

Data sourced from general IR correlation tables. libretexts.orguc.edulibretexts.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. neu.edu.tr High-resolution mass spectrometry would yield a precise molecular weight, allowing for the determination of the molecular formula (C₁₁H₂₀N₂O₅). Furthermore, tandem mass spectrometry (MS/MS) would involve fragmenting the molecule and analyzing the resulting pieces to confirm its structure. nih.gov Expected fragmentation patterns for N-Butoxyacetylglutamine would include cleavage at the amide bond, loss of the butoxy group, and α-cleavage adjacent to the nitrogen atoms. libretexts.orgddugu.ac.in

Computational Modeling and Theoretical Studies on Molecular Conformation

While spectroscopic methods reveal the static connectivity of N-Butoxyacetylglutamine, computational modeling provides insight into its dynamic three-dimensional structure and conformational preferences. nih.govsfu.ca These theoretical approaches are essential for understanding the molecule's flexibility, which is governed by the rotation around its single bonds. auremn.org.br

Molecular dynamics (MD) simulations can also be employed to study the conformational landscape of the molecule over time in a simulated environment (e.g., in water). plos.orgmaynoothuniversity.ie This method provides a dynamic picture of how the molecule flexes, folds, and interacts with its surroundings. The results can reveal the most populated conformational states and the energetic barriers between them. sfu.ca Studies on similar N-acyl-amino acids and azapeptides show that such molecules can adopt various conformations, including extended forms or folded structures stabilized by intramolecular hydrogen bonds. nih.govmdpi.com In N-Butoxyacetylglutamine, intramolecular hydrogen bonding could potentially occur between the amide proton and the ether oxygen or one of the carbonyl oxygens, influencing its preferred shape.

Structure-Activity Relationship (SAR) in the Context of Formation and Stability

In the context of chemical properties, a structure-activity relationship (SAR) analysis investigates how specific structural features of N-Butoxyacetylglutamine influence its formation (synthesis) and chemical stability. nih.govnih.gov

Influence on Formation:

The formation of N-Butoxyacetylglutamine typically involves the acylation of glutamine with a butoxyacetylating agent. The structure of both reactants influences the reaction's efficiency.

Glutamine Moiety : The nucleophilicity of the α-amino group of glutamine is crucial for the N-acylation reaction. The presence of the side-chain amide and the carboxylic acid can influence the reactivity through electronic effects or by requiring the use of protecting groups during synthesis.

Butoxyacetyl Group : The reactivity of the acylating agent (e.g., butoxyacetyl chloride or butoxyacetic anhydride) is determined by the butoxy group. The electron-donating nature of the ether oxygen can slightly modulate the electrophilicity of the acetyl carbonyl carbon compared to a simple alkylacetyl group.

Influence on Stability:

The chemical stability of N-Butoxyacetylglutamine—its resistance to degradation under various conditions—is a critical attribute. nih.govchromatographyonline.com Stability studies typically assess degradation pathways such as hydrolysis. fda.gov.pheuropa.eu

Amide Bond Stability : The central amide linkage is generally robust but can be susceptible to hydrolysis under strong acidic or basic conditions, which would break the molecule into glutamine and butoxyacetic acid. The steric bulk of the butoxyacetyl group may offer some kinetic hindrance to hydrolysis compared to a smaller acyl group.

Ether Linkage Stability : The ether bond within the butoxyacetyl moiety is chemically stable under most conditions but can be cleaved by strong acids at high temperatures.

Glutamine Side Chain : The side-chain amide of the glutamine residue is also susceptible to hydrolysis, particularly at elevated temperatures or extreme pH, converting it to a glutamate (B1630785) residue.

SAR studies on related compounds show that modifications to alkyl chains or functional groups can significantly impact stability. rsc.org For N-Butoxyacetylglutamine, altering the length of the alkoxy chain (e.g., from butoxy to ethoxy) or modifying the glutamine backbone could predictably alter its stability profile, a principle used in designing molecules with desired shelf-lives. rsc.org

Applications in Exposure Science and Biomonitoring Research

Utility as a Biomarker for Xenobiotic Exposure Assessment

N-Butoxyacetylglutamine is a metabolite of the industrial solvents 2-butoxyethanol (B58217) and 2-butoxyethyl acetate (B1210297). cdc.govwikisource.orgwikisource.org Its detection in human urine serves as a biomarker, indicating that an individual has been exposed to these xenobiotics. cdc.govwikisource.orgwikisource.org The parent compounds are widely used in products such as paints, varnishes, and cleaning fluids. researchgate.netiarc.fr

Upon absorption into the body, primarily through inhalation or dermal contact, 2-butoxyethanol is metabolized to butoxyacetic acid (BAA). iarc.fr A significant portion of this BAA is then conjugated with the amino acid glutamine to form N-butoxyacetylglutamine, which is subsequently excreted in the urine. iarc.frnih.govcdc.gov Research has shown that N-butoxyacetylglutamine can account for a substantial fraction of the total excreted metabolites of 2-butoxyethanol in humans. For instance, one study identified that N-butoxyacetylglutamine accounted for an average of 50% of the total 2-butoxyacetic acid detected in the urine of exposed individuals. nih.govcdc.gov Another study involving dermal exposure found that approximately two-thirds (67%) of the excreted 2-butoxyacetic acid was in the form of its glutamine conjugate, N-butoxyacetylglutamine. iarc.fr

Table 1: Research Findings on N-Butoxyacetylglutamine as an Exposure Biomarker

| Study Focus | Key Finding | Reference |

|---|---|---|

| Metabolism of 2-butoxyethanol in humans | N-butoxyacetylglutamine was identified as a major urinary metabolite, accounting for an average of 50% of the total butoxyacetic acid. | nih.govcdc.gov |

| Dermal exposure to 2-butoxyethanol | Approximately 67% of the butoxyacetic acid excreted in the urine of volunteers was present as N-butoxyacetylglutamine. | iarc.fr |

| Biomonitoring of lacquerers | The determination of both butoxyacetic acid and N-butoxyacetylglutamine in urine was conducted to assess exposure to 2-butoxyethanol. | wikisource.orgunh.eduwho.intresearchgate.net |

| General metabolism | 2-butoxyethanol and 2-butoxyethyl acetate are metabolized to butoxyacetic acid (BAA) and N-butoxyacetylglutamine, which are then excreted in urine. | cdc.govwikisource.orgwikisource.org |

Challenges and Considerations in its Application as a Research Biomarker

Despite its utility, there are significant challenges and considerations in the application of N-butoxyacetylglutamine as a research biomarker. A primary issue is the considerable inter-individual and intra-individual variability in the extent of conjugation of butoxyacetic acid to N-butoxyacetylglutamine. researchgate.net Studies have reported that the percentage of conjugated BAA can range from 0% to 100%. researchgate.net This high degree of variability can complicate the direct use of N-butoxyacetylglutamine levels as a quantitative measure of exposure, as it is not consistently correlated with the absorbed dose across different individuals or even within the same individual over time. researchgate.net

Factors that may influence the rate of conjugation have not been fully elucidated, but it has been suggested that the conjugation pathway may be activated at certain exposure levels. researchgate.net For example, some research indicates that conjugation is an activated pathway that is triggered at urinary BAA levels of 30-50 mmol/mol creatinine. hse.gov.uk Below this threshold, there might be little to no conjugation. hse.gov.uk

Another consideration is that the consumption of ethanol (B145695) can potentially inhibit the metabolism of 2-butoxyethanol to BAA, which would, in turn, affect the amount of N-butoxyacetylglutamine formed. cdc.govwikisource.org This can impact the accuracy of biomonitoring if not accounted for. cdc.govwikisource.org Therefore, relying solely on the measurement of N-butoxyacetylglutamine could lead to an underestimation of exposure, particularly if an individual has a low conjugation capacity or if metabolic pathways are influenced by other factors.

Table 2: Challenges in the Use of N-Butoxyacetylglutamine as a Biomarker

| Challenge | Description | Reference |

|---|---|---|

| High Variability in Conjugation | The extent of conjugation of butoxyacetic acid to N-butoxyacetylglutamine varies significantly between and within individuals, ranging from 0 to 100%. | researchgate.net |

| Lack of Linear Correlation | There is no clear linear correlation between the levels of free butoxyacetic acid and its glutamine conjugate, N-butoxyacetylglutamine. | hse.gov.uk |

| Influence of Exposure Level | The conjugation pathway may be an activated process, triggered only above certain exposure thresholds. | researchgate.nethse.gov.uk |

| Metabolic Interference | Ethanol consumption can inhibit the formation of butoxyacetic acid, thereby affecting the subsequent production of N-butoxyacetylglutamine. | cdc.govwikisource.org |

Methodological Improvements for Robust Biomonitoring Research

To address the challenges associated with the variable conjugation of butoxyacetic acid, methodological improvements have been proposed to enhance the robustness of biomonitoring for 2-butoxyethanol exposure. The most widely recommended approach is the measurement of "total butoxyacetic acid." researchgate.netiarc.fr This involves the acid hydrolysis of urine samples to convert the N-butoxyacetylglutamine back into free butoxyacetic acid. researchgate.netiarc.fr The subsequent measurement then reflects the sum of both the free BAA and the BAA that was conjugated with glutamine.

Measuring total butoxyacetic acid significantly reduces the inter-individual variation observed when measuring the free and conjugated forms separately. researchgate.net This makes it a more reliable biomarker of choice for assessing exposure to 2-butoxyethanol. researchgate.netiarc.fr

Analytical techniques for the determination of these metabolites have also evolved. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods employed. cdc.govnih.gov For instance, one method was developed to determine both free BAA and N-butoxyacetylglutamine using extraction and derivatization followed by HPLC. cdc.govwikisource.org Another GC-based method incorporates acid hydrolysis to determine the total BAA concentration. cdc.govwikisource.org These analytical methods provide the necessary sensitivity and specificity for detecting the low concentrations of these metabolites typically found in urine. wikisource.org The continuous refinement of these analytical procedures is crucial for accurate and reliable biomonitoring research.

Table 3: Methodological Improvements in Biomonitoring

| Improvement | Description | Reference |

|---|---|---|

| Measurement of Total Butoxyacetic Acid | Involves acid hydrolysis of urine samples to convert N-butoxyacetylglutamine to butoxyacetic acid, providing a more stable measure of exposure by reducing inter-individual variability. | researchgate.netiarc.fr |

| Advanced Analytical Techniques | Use of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the sensitive and specific detection of butoxyacetic acid and N-butoxyacetylglutamine. | cdc.govwikisource.orgnih.gov |

| Simultaneous Determination | Development of HPLC methods that can simultaneously measure both free butoxyacetic acid and N-butoxyacetylglutamine in a single analysis. | nih.gov |

Future Research Directions and Unexplored Avenues

Elucidation of Regulatory Mechanisms Governing N-Butoxyacetylglutamine Formation

The formation of N-Butoxyacetylglutamine is a crucial step in the detoxification of 2-butoxyacetic acid (BAA), the primary toxic metabolite of 2-butoxyethanol (B58217). nih.goviarc.fr In humans, after 2-butoxyethanol is oxidized to BAA in the liver, BAA is conjugated with the amino acid glutamine to form N-Butoxyacetylglutamine. nih.goviarc.frcdc.gov This conjugation is catalyzed by an acyltransferase enzyme. nih.gov

Future research should focus on identifying the specific acyltransferase(s) responsible for this reaction in humans. Understanding the enzyme's kinetics, substrate specificity, and tissue-specific expression would provide a more precise model of BAA detoxification.

Furthermore, evidence suggests a saturation mechanism governs this pathway. dguv.de At lower, non-toxic levels of exposure to 2-butoxyethanol, the conjugation of BAA with glutamine is a primary route of elimination. dguv.de However, at higher, toxicologically relevant concentrations, the excretion of free BAA becomes more prevalent, suggesting the enzymatic pathway for N-Butoxyacetylglutamine formation becomes saturated. dguv.de Investigating the molecular basis of this saturation, including enzyme inhibition or cofactor depletion, is a critical area for future study. This knowledge is essential for accurately modeling the risk associated with 2-butoxyethanol exposure.

Investigation of N-Butoxyacetylglutamine's Role in Specific Physiological Processes

The principal established role of N-Butoxyacetylglutamine is in the detoxification and excretion of BAA. industrialchemicals.gov.au This metabolic route is particularly significant in humans, distinguishing human metabolism from that of common laboratory animals like rats, where this conjugation is not a major pathway. nih.govunh.eduinchem.org In a study of lacquer workers exposed to 2-butoxyethanol, N-Butoxyacetylglutamine accounted for a substantial portion—averaging 48% (with a range of 16–64%)—of the total BAA detected in urine, highlighting its importance in human-specific detoxification processes. nih.govcdc.gov

While its function as an excretory product is clear, it remains an unexplored avenue whether N-Butoxyacetylglutamine has any other physiological or signaling roles within the body before its elimination. Research could investigate if the compound interacts with any cellular receptors, transporters, or enzymes, or if its presence influences any metabolic pathways beyond simple detoxification. Given that it is an amino acid conjugate, exploring its potential effects on glutamine-dependent pathways could be a novel area of inquiry.

Development of Advanced Analytical Platforms for Comprehensive Metabolomics

The detection and quantification of N-Butoxyacetylglutamine are essential for biomonitoring of 2-butoxyethanol exposure and for research into its metabolism. dguv.de Current analytical methods have successfully identified the compound in human urine. nih.gov The development of more advanced and sensitive analytical platforms is crucial for comprehensive metabolomics studies. mdpi.comnih.gov

High-performance liquid chromatography (HPLC) has been a foundational technique for separating and quantifying N-Butoxyacetylglutamine from its parent metabolite, BAA, in urine samples. iarc.frnih.gov Gas chromatography (GC) coupled with mass spectrometry (MS) or other detectors like flame ionization detection (FID) is also employed, often requiring derivatization of the analytes to increase their volatility. iarc.frnih.gov

Future efforts in analytical platform development should aim for:

Higher Throughput: Enabling the rapid analysis of large numbers of samples, which is essential for large-scale epidemiological or occupational health studies. imtm.cz

Increased Sensitivity: Achieving lower detection limits to accurately measure metabolite levels resulting from very low environmental or occupational exposures. mdpi.comoup.com

Untargeted Metabolomics: Applying high-resolution mass spectrometry (HRMS) approaches, such as LC-Q-TOF-MS, to not only quantify known metabolites like N-Butoxyacetylglutamine but also to discover other, previously unidentified metabolites of 2-butoxyethanol or related compounds in an unbiased manner. mdpi.comnih.govfrontiersin.org

Interactive Data Table: Analytical Methods for N-Butoxyacetylglutamine and Related Metabolites

| Analytical Technique | Detector | Matrix | Analyte(s) | Key Features |

| HPLC | UV | Urine | N-Butoxyacetylglutamine, 2-Butoxyacetic acid | Gradient elution allows for separation of the conjugate from the free acid. industrialchemicals.gov.aunih.gov |

| GC | FID, MS, ECD | Blood, Urine | 2-Butoxyethanol, 2-Butoxyacetic acid | Requires extraction and derivatization for analysis of non-volatile metabolites. iarc.frnih.gov |

| GC-MS | MS | Blood, Urine | 2-Butoxyethanol, 2-Butoxyacetic acid | Provides high specificity and structural information for metabolite identification. oup.com |

Exploration of Structure-Function Relationships of N-Butoxyacetylglutamine Derivatives (if any)

Currently, the scientific literature focuses on N-Butoxyacetylglutamine as a key derivative of 2-butoxyacetic acid, but there is little to no information regarding further derivatives of N-Butoxyacetylglutamine itself. Therefore, future research could first aim to identify if any such derivatives exist in human metabolism.

The primary structure-function relationship is clear: the addition of a glutamine molecule to the BAA structure significantly alters its biochemical properties, facilitating its removal from the body. industrialchemicals.gov.aufiveable.me This conjugation increases the molecule's polarity, which is a common biological strategy for enhancing the water solubility and subsequent renal excretion of xenobiotic metabolites.

Should future research identify derivatives of N-Butoxyacetylglutamine, the exploration of their structure-function relationships would be a logical next step. This would involve:

Synthesizing the derivatives for in vitro testing.

Investigating how structural modifications (e.g., further conjugation, oxidation, or cleavage) affect the molecule's stability, solubility, and biological activity.

Using computational modeling to predict how changes in the three-dimensional structure might alter interactions with biological targets. researchgate.net

Such studies would deepen the understanding of the metabolic fate of 2-butoxyethanol and the broader principles of how the human body processes and eliminates foreign chemical compounds.

Q & A

Q. How is N-Butoxyacetylglutamine identified and quantified in biological samples such as urine?

N-Butoxyacetylglutamine (BAA-GLN) is typically detected using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection. For example, urine samples from individuals exposed to 2-butoxyethanol (BE) are hydrolyzed to release conjugated metabolites, followed by chromatographic separation. Simultaneous quantification of BAA-GLN and its parent compound, butoxyacetic acid (BAA), can be achieved using reverse-phase HPLC with optimized mobile phases (e.g., acetonitrile/water gradients). Pre- and post-shift sampling is critical to account for baseline levels and exposure-related increases .

Q. What is the biological significance of N-Butoxyacetylglutamine in occupational exposure studies?

BAA-GLN serves as a biomarker for 2-butoxyethanol exposure, reflecting metabolic conjugation processes. After BE inhalation or dermal absorption, it is metabolized to BAA, which conjugates with glutamine to form BAA-GLN. This conjugate accounts for ~48% (range: 16–64%) of total urinary BAA excretion, making it essential for assessing exposure magnitude and variability in occupational cohorts. Studies show urinary BAA-GLN concentrations can reach up to 2.45 mmol/L post-exposure .

Q. What are the standard protocols for sample preparation when analyzing N-Butoxyacetylglutamine?

Sample preparation involves acid hydrolysis (e.g., using 6M HCl) to cleave the glutamine conjugate, followed by neutralization and extraction with organic solvents (e.g., ethyl acetate). Solid-phase extraction (SPE) may enhance analyte purity. Method validation should include recovery tests (spiked samples) and calibration curves using synthetic BAA-GLN standards. Contamination risks necessitate strict pre-shift sample collection protocols .

Advanced Research Questions

Q. How do inter-individual differences in glutamine availability affect N-Butoxyacetylglutamine excretion kinetics?

Variability in BAA-GLN excretion (16–64% of total BAA) may stem from differences in hepatic glutamine synthetase activity or dietary glutamine intake. Experimental designs should control for these factors by standardizing diets or measuring baseline glutamine levels in plasma/urine. Kinetic models incorporating glomerular filtration rates and tubular reabsorption efficiencies can further elucidate metabolic heterogeneity .

Q. What analytical challenges arise when distinguishing N-Butoxyacetylglutamine from structurally similar metabolites?

Co-elution with other acetylated amino acids (e.g., N-acetylglutamine) is a common issue. Resolution can be improved using tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specific ion transitions. For example, BAA-GLN’s precursor ion (m/z 246.1) and product ion (m/z 130.1) provide selective quantification. Cross-validation with nuclear magnetic resonance (NMR) spectroscopy is recommended for structural confirmation .

Q. How can researchers address contradictory data on N-Butoxyacetylglutamine’s stability in long-term storage?

Stability studies indicate that BAA-GLN degrades in urine at room temperature due to enzymatic or chemical hydrolysis. Samples should be stored at -20°C with preservatives (e.g., sodium azide) to inhibit microbial activity. Accelerated stability testing (e.g., 40°C for 72 hours) can simulate long-term storage conditions, with periodic re-analysis to establish degradation kinetics .

Q. What statistical approaches are recommended for analyzing population-level variability in N-Butoxyacetylglutamine excretion?

Mixed-effects models are suitable for repeated measures (e.g., pre-/post-shift samples), accounting for within-subject and between-subject variability. Geometric mean ratios (post-/pre-shift) and intraclass correlation coefficients (ICC) can quantify reproducibility. Non-parametric tests (e.g., Wilcoxon signed-rank) are advised for skewed data distributions, as seen in occupational cohorts with high exposure variability .

Methodological Considerations

- Experimental Design : Cohort studies should stratify participants by exposure duration, route (inhalation vs. dermal), and use personal air monitors to correlate external doses with urinary BAA-GLN levels .

- Data Interpretation : Normalize BAA-GLN concentrations to urinary creatinine to correct for hydration status. Report both arithmetic and geometric means to address log-normal data distributions .

- Quality Control : Include blank samples (unexposed individuals) and participate in inter-laboratory comparisons to validate analytical reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.